Dodecyl acrylate
CAS No.: 2156-97-0
Cat. No.: VC21066802
Molecular Formula: C15H28O2
Molecular Weight: 240.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2156-97-0 |
---|---|
Molecular Formula | C15H28O2 |
Molecular Weight | 240.38 g/mol |
IUPAC Name | dodecyl prop-2-enoate |
Standard InChI | InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h4H,2-3,5-14H2,1H3 |
Standard InChI Key | PBOSTUDLECTMNL-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCOC(=O)C=C |
Canonical SMILES | CCCCCCCCCCCCOC(=O)C=C |
Introduction
Physical and Chemical Properties
Dodecyl acrylate presents as a colorless to almost colorless liquid at standard conditions. Its physical properties make it suitable for various applications in polymer chemistry and materials science. The detailed physical and chemical properties of dodecyl acrylate are presented in Table 1.
Property | Value |
---|---|
Physical State | Colorless liquid |
Melting Point | 4°C (literature) |
Boiling Point | ~120°C at 1 mm Hg (literature) |
Density | 0.884 g/mL at 25°C |
Specific Gravity | 0.870-0.884 |
Vapor Pressure | 0.274 Pa at 25°C |
Flash Point | >230°F |
Viscosity | 6 cp (25°C) |
Water Solubility | 1 μg/L at 20°C |
LogP | 6.5 at 23°C |
Refractive Index | Available in sources |
Stability | Light sensitive |
Table 1: Physical and Chemical Properties of Dodecyl Acrylate
The solubility profile of dodecyl acrylate indicates it is slightly soluble in chloroform and methanol, while having extremely low solubility in water (1 μg/L at 20°C), emphasizing its highly hydrophobic nature. This property is consistent with its large LogP value of 6.5, which indicates a strong preference for lipid environments over aqueous ones .
The compound is noted to be light sensitive, which is a characteristic shared with many acrylate monomers due to their susceptibility to photoinitiated polymerization. This sensitivity necessitates appropriate storage conditions to prevent unwanted polymerization during storage and handling .
Synthesis Methods
The synthesis of dodecyl acrylate typically involves the esterification reaction between acrylic acid and dodecyl alcohol (lauryl alcohol). Various methodologies have been developed to optimize yield, purity, and reaction conditions. A detailed synthetic procedure reported in the literature is outlined below.
Standard Esterification Process
A high-yield synthesis method for dodecyl acrylate begins with combining dodecyl alcohol with hydroquinone and phenothiazine, which serve as polymerization inhibitors to prevent the acrylic acid from self-polymerizing during the reaction. Acrylic acid is then added to the mixture (using an alkyd molar ratio of 1:0.75), followed by a sulfonic acid type acrylic cation exchange resin with a crosslinking degree of 8% as a catalyst .
The reaction mixture is heated to 110°C and maintained under reflux conditions for 1.5 hours, during which water is separated from the reaction. The reaction continues for an additional 0.5 hours under reduced pressure. More acrylic acid is then added (alkyd molar ratio 1:0.5), and the temperature is increased to 130°C for 2 hours. Water separation continues, followed by an additional hour of reaction under reduced pressure. Any remaining water and excess acrylic acid are removed by steam distillation .
The reaction mixture is then cooled to 105°C, and the strong acid cation exchange resin is removed by filtration. The filtrate undergoes alkali washing with a sequence of water, saturated sodium chloride solution, and sodium carbonate lye. After standing to allow phase separation, the product is washed with water until neutral, then decolorized and dried at 55°C .
This procedure yields colorless and transparent lauryl acrylate with a yield of 95.8% based on dodecyl alcohol. The product purity is reported as 98.87%, with an acidity of 0.2 mg KOH/g .
Applications and Polymerization Behavior
Dodecyl acrylate finds applications across multiple industries due to its unique chemical structure and polymerization behavior. The long hydrophobic dodecyl chain combined with the reactive acrylate group makes it particularly valuable in polymer science.
Polymerization Mechanisms
Dodecyl acrylate can undergo various polymerization reactions, including:
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Atom Transfer Radical Polymerization (ATRP): This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions .
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Photoinitiated Polymerization: Dodecyl acrylate can polymerize under the influence of light in the presence of photoinitiators such as N-acetyl-4-nitro-1-naphthylamine (ANNA) and N,N-dimethylaniline (DMA) .
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Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This method has been used to synthesize poly(dodecyl acrylate) with controlled molecular weight and narrow molecular weight distribution. In a typical RAFT polymerization, dodecyl acrylate is combined with a chain transfer agent such as 2-Cyanoprop-2-yl-dithiobenzoate (CPDB) and an initiator like 2,2′-azobis(isobutyronitrile) (AIBN) .
Applications in Material Science
One significant application of poly(dodecyl acrylate) is as a stabilizer in dispersion polymerization. Research has demonstrated that poly(dodecyl acrylate) can be used as an effective stabilizer for the synthesis of narrowly dispersed poly(ε-caprolactone) microspheres with particle sizes ranging from 0.5 to 1.5 μm. These microspheres exhibit narrow particle size distributions, with distributions as low as 1.09 (Dw/Dn) under optimized conditions .
Studies have shown that the particle size of poly(ε-caprolactone) microspheres can be controlled by adjusting several parameters:
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The molecular weight of the poly(dodecyl acrylate) stabilizer
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The volume proportion of mixed solvent (e.g., 1,4-dioxane/heptane)
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The reaction temperature
Higher molecular weight poly(dodecyl acrylate) tends to produce smaller microspheres, while increasing the relative content of 1,4-dioxane in the solvent mixture results in larger microspheres. Additionally, higher polymerization temperatures can lead to decreased uniformity in the microspheres .
Recent Research Developments
Recent scientific research has expanded the applications of dodecyl acrylate in advanced materials science, particularly in the development of controlled-size polymer microspheres.
Poly(ε-caprolactone) Microsphere Synthesis
A significant advancement in the application of dodecyl acrylate involves its polymerization to form poly(dodecyl acrylate), which serves as an effective stabilizer in the synthesis of poly(ε-caprolactone) microspheres. In a recent study, researchers synthesized poly(dodecyl acrylate) via RAFT polymerization using dodecyl acrylate as the raw material and 2-Cyanoprop-2-yl-dithiobenzoate as a chain transfer agent .
The synthesized poly(dodecyl acrylate) was then employed as a stabilizer in the ring-opening dispersion polymerization of ε-caprolactone to produce narrowly dispersed poly(ε-caprolactone) microspheres. The researchers investigated various parameters affecting the microsphere formation, including :
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The molecular weight of the poly(dodecyl acrylate) stabilizer
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The volume proportion of the mixed solvent (1,4-dioxane/heptane)
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The reaction temperature
The study demonstrated that careful control of synthesis conditions could yield microspheres with particle size distributions as narrow as 1.09 (Dw/Dn). The average particle size of the microspheres decreased with increasing molecular weight of the poly(dodecyl acrylate) stabilizer and increased with higher relative content of 1,4-dioxane in the solvent mixture. Additionally, higher polymerization temperatures were found to decrease the uniformity of the microspheres .
This research highlights the importance of dodecyl acrylate as a precursor for specialized polymers used in advanced material synthesis techniques, particularly for applications requiring precisely controlled particle sizes and distributions.
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